![molecular formula C12H9N5O3S B2553490 6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-37-0](/img/structure/B2553490.png)

6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

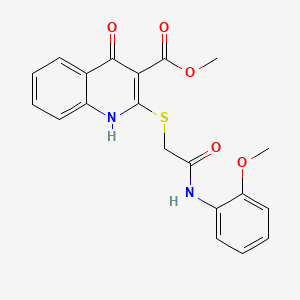

The compound “6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is also known as S-(4-Nitrobenzyl)-6-thioinosine . It is a very potent inhibitor of nucleoside transport . In cultures, it binds tightly but reversibly to tumor membrane sites associated with the nucleoside transport mechanism, making it a useful tool for cancer research .

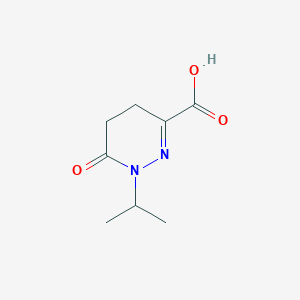

Molecular Structure Analysis

The molecular structure of “6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is characterized by its empirical formula C17H17N5O6S . The molecular weight is 419.41 .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 187-190 °C . It is slightly soluble in 0.1 M HCl and 0.1 M NaOH, soluble in DMSO, and insoluble in water .

Scientific Research Applications

- S-(4-Nitrobenzyl)-6-thioinosine exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

- The compound has demonstrated antiviral activity against certain viruses. Investigations have focused on its efficacy against RNA viruses, including influenza and hepatitis C. Understanding its interactions with viral enzymes and host cells could lead to novel antiviral therapies .

- Researchers have explored S-(4-Nitrobenzyl)-6-thioinosine’s impact on cardiovascular health. It may modulate adenosine receptors, affecting vasodilation, platelet aggregation, and ischemic preconditioning. These findings could have implications for heart disease management .

- The compound’s ability to influence adenosine receptors makes it relevant in neurology. Investigations have linked it to neuroprotection, neurotransmitter release modulation, and potential therapeutic applications in neurodegenerative diseases like Parkinson’s and Alzheimer’s .

- Preliminary studies suggest that S-(4-Nitrobenzyl)-6-thioinosine possesses antibacterial properties. Researchers have examined its effects against bacterial strains, including drug-resistant ones. Further research may uncover its potential as an antibiotic agent .

- In the realm of agriculture, this compound has piqued interest as a potential acaricide. Researchers have explored derivatives related to S-(4-Nitrobenzyl)-6-thioinosine for their bioactivity against pests. For instance, trifluoroethyl thioether derivatives have shown promise as acaricides .

Anticancer Potential

Antiviral Properties

Cardiovascular Research

Neurological Disorders

Antibacterial Activity

Agricultural Applications

Mechanism of Action

Future Directions

The compound and its analogs have shown promising antiviral activity against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) . The molecular target of these compounds is yet to be elucidated . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

properties

IUPAC Name |

6-[(4-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-1-3-8(4-2-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOMXDRPMXLQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)